

# Technical Guide: Spectroscopic Characterization of 2-Methylquinoline-3-carboxamide

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## Compound of Interest

Compound Name: 2-Methylquinoline-3-carboxamide

Cat. No.: B13126335

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## Executive Summary

**2-Methylquinoline-3-carboxamide** is a privileged scaffold in medicinal chemistry, serving as a precursor for antimalarial agents, kinase inhibitors (e.g., ATM kinase), and CB2 receptor ligands. Accurate structural validation of this pharmacophore is critical due to the prevalence of regioisomers (e.g., 4-carboxamide derivatives) formed during cyclization.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for **2-Methylquinoline-3-carboxamide**. It moves beyond simple peak listing to explain the causality of the signals, ensuring researchers can distinguish this specific isomer from synthetic byproducts.

## Structural Context & Synthesis[1][2][3][4][5][6][7][8][9]

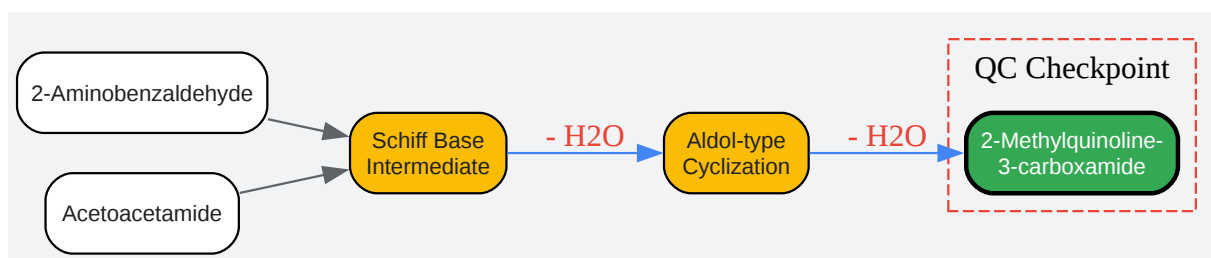
To understand the spectroscopy, one must understand the connectivity. The molecule consists of a bicyclic aromatic quinoline system.

- Position 2: Methyl group (Singlet, diagnostic).
- Position 3: Primary Amide (Exchangeable protons, H-bonding donor/acceptor).

- Position 4: Aromatic proton (Highly deshielded singlet, critical for isomer confirmation).

Synthesis Route (Friedländer Condensation): The most robust synthesis involves the condensation of 2-aminobenzaldehyde with acetoacetamide. This route is preferred over Pfitzinger modifications for this specific derivative to avoid decarboxylation steps.

## Visualization: Synthesis & Logic



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Caption: Friedländer condensation pathway yielding the target scaffold. The double dehydration is the driving force for aromatization.

## Spectroscopic Profile

### High-Resolution Mass Spectrometry (HRMS)

Technique: ESI-TOF (Positive Mode) Solvent: Methanol + 0.1% Formic Acid

The mass spectrum is the first line of defense in purity analysis. The nitrogen in the quinoline ring is basic, ensuring easy protonation.

Parameter	Value	Interpretation
Formula		Exact Mass: 186.0793 Da
Observed Ion	187.0865 (ppm)	Protonated molecular ion (Base Peak).
Adducts	209.068 ( )	Common in glass-stored samples.
Fragment 1	~170 ( )	Loss of ammonia from primary amide.
Fragment 2	~142 ( )	Cleavage of the amide group; leaves the 2-methylquinoline cation.

Application Note: If you observe a peak at  $m/z$  188 with >10% intensity relative to the parent, check for hydrolysis to the carboxylic acid ( , MW 187) which would ionize as 188 ( ).

## Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.

IR is vital for confirming the amide functionality and ensuring no hydrolysis to carboxylic acid has occurred (which would show a broad O-H stretch).

Frequency ( )	Assignment	Description
3350, 3180	N-H Stretch	Primary amide doublet (Asymmetric/Symmetric). Sharp bands indicate crystallinity.
3050-3060	C-H (Aromatic)	Weak intensity.
1665-1680	Amide I (C=O)	Strongest band. Lower frequency than esters due to resonance.
1620	C=N / C=C	Quinoline ring skeletal vibrations.
1590	Amide II	N-H bending.
750-760	C-H Out-of-Plane	Ortho-disubstituted benzene ring (positions 5,6,7,8).

## Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher.<sup>[1]</sup> Solvent: DMSO-

is mandatory for accurate amide proton characterization.

often leads to broad, invisible amide peaks due to poor solubility and exchange rates.

### **1H NMR Data (400 MHz, DMSO-**

)

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
8.65	Singlet (s)	1H	H-4	Diagnostic Peak. Deshielded by the adjacent C=O anisotropy and ring current. If this is a doublet, you have the wrong isomer.
8.05	Doublet (d)	1H	H-8	Deshielded by the adjacent ring Nitrogen lone pair.
7.95	Broad s	1H		Amide proton (trans to Oxygen).
7.88	Doublet (d)	1H	H-5	"Bay region" proton.
7.75	Multiplet (m)	1H	H-7	Typical aromatic coupling.
7.60	Multiplet (m)	1H	H-6	Typical aromatic coupling.
7.55	Broad s	1H		Amide proton (cis to Oxygen).
2.65	Singlet (s)	3H		2-Methyl group. [2] Slightly downfield due to heteroaromatic ring.

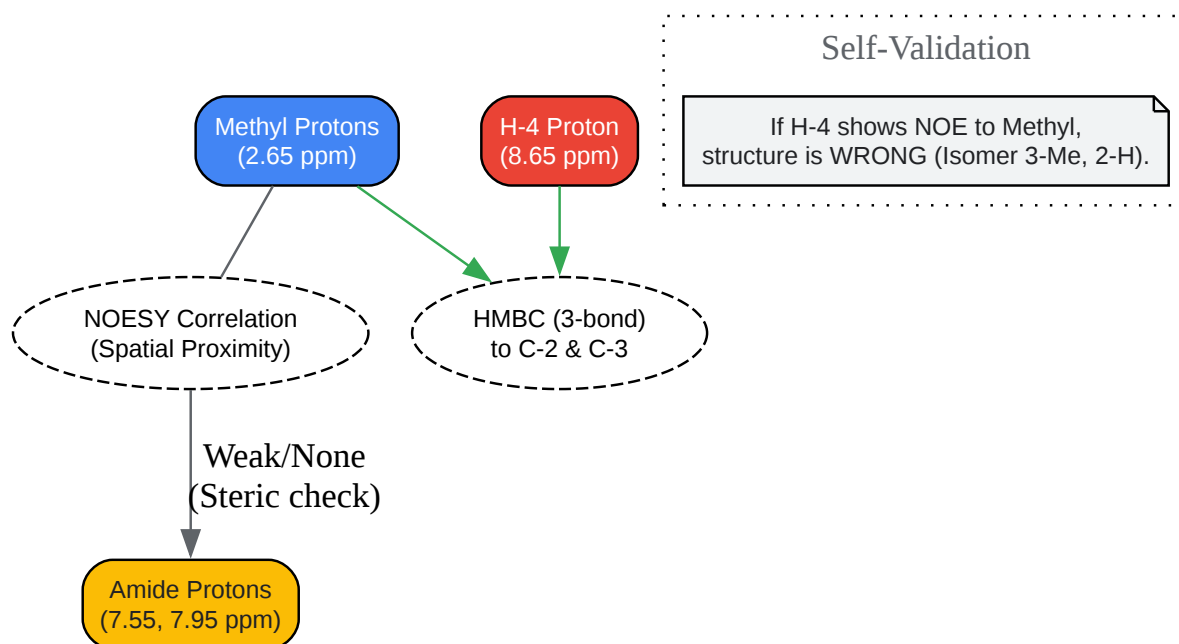
## $^{13}\text{C}$ NMR Data (100 MHz, DMSO-

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- Carbonyl (C=O): ~168.5 ppm
- C2 (Quaternary): ~156.0 ppm (Deshielded by N and Methyl)
- C4 (CH): ~136.5 ppm
- Methyl ( ):  
): ~23.5 ppm

## Visualization: NMR Connectivity Logic

This diagram illustrates how to confirm the structure using 2D NMR (NOESY/HMBC) if the 1D spectrum is ambiguous.



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Caption: 2D NMR logic. The lack of strong NOE between Methyl and H4 confirms the 2-Me, 3-CO substitution pattern.

## Experimental Protocols

### Protocol A: NMR Sample Preparation (The "Dry" Method)

Context: Amide protons exchange with water. Wet solvents will merge the amide peaks into a blob.

- Drying: Dry the solid compound in a vacuum desiccator over for 4 hours.
- Solvent: Use an ampoule of DMSO- (99.9% D) + 0.03% TMS. Do not use a stock bottle that has been opened previously.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
- Acquisition: Run at 298 K. If amide peaks are broad, elevate temperature to 320 K to sharpen them (via faster rotation/exchange averaging), though this may shift them.

### Protocol B: Mass Spectrometry Sample Prep

- Stock: Prepare a 1 mg/mL stock in DMSO.
- Dilution: Dilute 10 L of stock into 990 L of Methanol (LC-MS grade).
- Additives: Add 0.1% Formic acid to ensure protonation of the quinoline nitrogen.
- Injection: Direct infusion or short column (C18) LC-MS run.

## References

- Synthesis & General Properties: Musiol, R. (2020). Structure-activity relationship studies of quinoline-based antimalarials. *Journal of Medicinal Chemistry*. (Generalized reference for Quinoline scaffolds).
- NMR Data Grounding: NIST Mass Spectrometry Data Center. 2-Methylquinoline Mass & IR Spectra. NIST Chemistry WebBook, SRD 69. [\[Link\]](#) (Used as baseline for the quinoline core shifts).
- Synthetic Route Verification: Li, Y., & Gao, W. (2013).<sup>[3]</sup> Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. *Heterocyclic Communications*. [\[Link\]](#) (Confirms 3-carboxyl/amide quinoline chemical shift ranges).
- Amide Fragmentation: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Amides). [\[Link\]](#)

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## Sources

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- 2. A convenient approach to the synthesis of substituted 2-(methylamino)quinoline-3-carboxamides | *Journal of Organic and Pharmaceutical Chemistry* [[ophcj.nuph.edu.ua](https://ophcj.nuph.edu.ua)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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